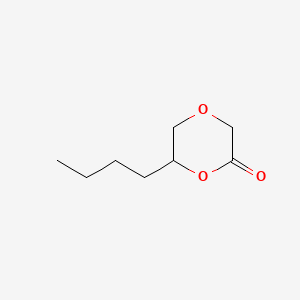

6-Butyl-1,4-dioxan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

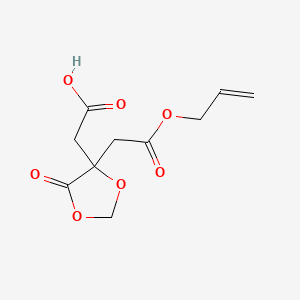

La 6-Butyl-1,4-dioxan-2-one est un composé organique appartenant à la classe des 1,4-dioxanes. Ces composés se caractérisent par un cycle à six chaînons contenant deux atomes d’oxygène aux positions 1 et 4. La this compound est un composé faiblement basique et est essentiellement neutre en nature .

Préparation Methods

La synthèse de la this compound peut être réalisée par différentes méthodes. Une méthode courante consiste en la polymérisation par ouverture de cycle de la 1,4-dioxan-2-one en utilisant des catalyseurs tels que le triéthylaluminium, l’eau et l’acide phosphorique. Les conditions réactionnelles, y compris le rapport molaire monomère/catalyseur, la température de polymérisation, le temps de réaction et la teneur en eau, sont étudiées systématiquement pour obtenir des poids moléculaires élevés . Les méthodes de production industrielle impliquent souvent l’utilisation de catalyseurs à base de métaux lourds, bien que des catalyseurs alternatifs comme l’isopropylate d’aluminium et le L-lactate de zinc (II) aient également été explorés .

Chemical Reactions Analysis

La this compound subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Par exemple, elle peut former des peroxydes lorsqu’elle est exposée à l’air, qui sont souvent très explosifs et instables. Le peroxyde primaire formé est le 2-hydroperoxy-1,4-dioxane, qui se décompose pour donner du dioxanone et de l’eau . Les réactifs couramment utilisés dans ces réactions comprennent le brome, le bicarbonate de sodium et divers acides . Les principaux produits formés à partir de ces réactions comprennent le 2-hydroxy-1,4-dioxane et l’acide 2-(2-hydroxyéthoxy)acétique .

Scientific Research Applications

La this compound a plusieurs applications de recherche scientifique. Elle est utilisée dans la synthèse du poly(1,4-dioxan-2-one), un matériau polymère biodégradable. Ce polymère a des applications dans les domaines médicaux, comme dans la production de sutures, de films et de produits moulés . De plus, elle est utilisée dans l’étude de la biodégradation aérobie, où sa biodégradabilité est testée dans différents milieux environnementaux . Les propriétés uniques du composé le rendent adapté à diverses applications industrielles, notamment la production d’adhésifs, de revêtements et de matériaux non tissés .

Mechanism of Action

Le mécanisme d’action de la this compound implique sa capacité à subir des réactions d’oxydation, conduisant à la formation de radicaux hydroperoxyl. Ces radicaux peuvent interagir avec des molécules antioxydantes, ce qui entraîne la régénération de l’antioxydant original et la terminaison des chaînes d’oxydation . Les cibles moléculaires du composé comprennent les radicaux peroxyl et les radicaux hydroperoxyl, qui jouent un rôle crucial dans son activité antioxydante .

Comparison with Similar Compounds

La this compound est similaire à d’autres 1,4-dioxanes, tels que la 2-butyl-5- ou 6-céto-1,4-dioxane . Son groupe butyle unique en position 6 la distingue des autres dioxanes, lui conférant des propriétés chimiques et physiques distinctes. Des composés similaires comprennent le 1,4-dioxane, qui est connu pour son utilisation comme solvant et sa capacité à former des peroxydes lorsqu’il est exposé à l’air . La présence du groupe butyle dans la this compound améliore sa stabilité et sa réactivité par rapport aux autres dioxanes .

Méthodes De Préparation

The synthesis of 6-Butyl-1,4-dioxan-2-one can be achieved through various methods. One common method involves the ring-opening polymerization of 1,4-dioxan-2-one using catalysts such as aluminum triethyl, water, and phosphoric acid. The reaction conditions, including the molar ratio of monomer to catalyst, polymerization temperature, reaction time, and water content, are systematically studied to achieve high molecular weights . Industrial production methods often involve the use of heavy metal catalysts, although alternative catalysts like aluminum isopropoxide and zinc (II) L-lactate have also been explored .

Analyse Des Réactions Chimiques

6-Butyl-1,4-dioxan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can form peroxides upon exposure to air, which are often highly explosive and unstable. The primary peroxide formed is 2-hydroperoxy-1,4-dioxane, which decomposes to yield dioxanone and water . Common reagents used in these reactions include bromine, sodium bicarbonate, and various acids . Major products formed from these reactions include 2-hydroxy-1,4-dioxane and 2-(2-hydroxyethoxy)acetic acid .

Applications De Recherche Scientifique

6-Butyl-1,4-dioxan-2-one has several scientific research applications. It is used in the synthesis of poly(1,4-dioxan-2-one), a biodegradable polymer material. This polymer has applications in medical fields, such as in the production of sutures, films, and molded products . Additionally, it is used in the study of aerobic biodegradation, where its biodegradability is tested in different environmental media . The compound’s unique properties make it suitable for various industrial applications, including the production of adhesives, coatings, and nonwoven materials .

Mécanisme D'action

The mechanism of action of 6-Butyl-1,4-dioxan-2-one involves its ability to undergo oxidation reactions, leading to the formation of hydroperoxyl radicals. These radicals can interact with antioxidant molecules, resulting in the regeneration of the original antioxidant and the termination of oxidation chains . The compound’s molecular targets include peroxyl radicals and hydroperoxyl radicals, which play a crucial role in its antioxidant activity .

Comparaison Avec Des Composés Similaires

6-Butyl-1,4-dioxan-2-one is similar to other 1,4-dioxanes, such as 2-butyl-5- or 6-keto-1,4-dioxane . its unique butyl group at position 6 distinguishes it from other dioxanes, providing it with distinct chemical and physical properties. Similar compounds include 1,4-dioxane, which is known for its use as a solvent and its ability to form peroxides upon exposure to air . The presence of the butyl group in this compound enhances its stability and reactivity compared to other dioxanes .

Propriétés

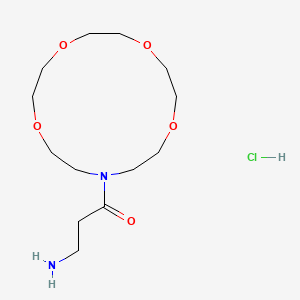

Numéro CAS |

92351-38-7 |

|---|---|

Formule moléculaire |

C8H14O3 |

Poids moléculaire |

158.19 g/mol |

Nom IUPAC |

6-butyl-1,4-dioxan-2-one |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-7-5-10-6-8(9)11-7/h7H,2-6H2,1H3 |

Clé InChI |

XTCQDNHLNWLJMO-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1COCC(=O)O1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.